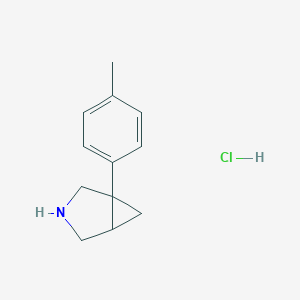

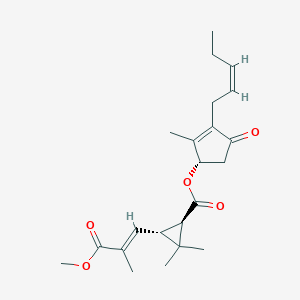

![molecular formula C19H14O3 B029491 rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one CAS No. 15151-14-1](/img/structure/B29491.png)

rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

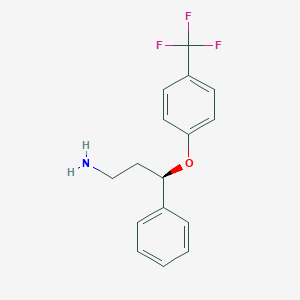

“rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one” is a chemical compound with the molecular formula C19H14O3 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of “rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one” is available as a 2D Mol file . The compound has a molecular weight of 322.3545 .Applications De Recherche Scientifique

Application in Organic Synthesis

Field

Organic Chemistry

Summary of Application

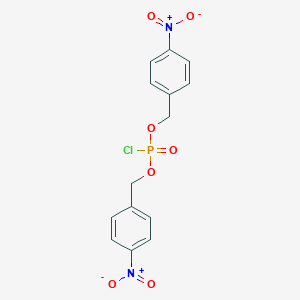

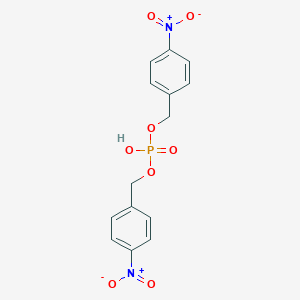

The compound is used in the regioselective synthesis of novel functionalized Pyrano [2′,3′:4,5]pyrimido [1,6- b ] [1,2,4,5]triazaphosphepines .

Method of Application

The reactions of 6-acetyl-3-amino-4-imino-7-methyl-5-phenyl-3,5-dihydro-4 H -pyrano [2,3- d ]pyrimidine with triethyl phosphite and some electrophilic reagents were studied .

Results

These one-pot three-component reactions regioselectively afforded four new 11-acetyl-2-ethoxy-10-methyl-12-phenylpyrano [2′,3′:4,5]pyrimido [1,6- b ] [1,2,4,5λ 5 ]triazaphosphepin-2-ones in 69–73% yields .

Application in the Synthesis of Pyrano[3,2- c ]quinolones

Field

Medicinal Chemistry

Summary of Application

Pyrano [3,2-c]quinolone is a structural motif occurring in a number of natural products with a wide range of important biological activities such as anticancer, antibacterial, antimalarial, antiinflammatory, and antifungal properties .

Method of Application

Two acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2 (1 H )-one and propargylic alcohols are described .

Results

Depending mainly on the propargylic alcohol used, these tandem reactions proceed via either a Friedel–Crafts-type allenylation followed by 6- endo -dig cyclization sequence to form pyrano [3,2- c ]quinolones or a Friedel–Crafts-type alkylation and 5- exo -dig ring closure sequence to afford furo [3,2- c ]quinolones in moderate-to-high yields .

Multicomponent Synthesis of Heterocycles

Summary of Application

Heterocyclic compounds incorporated with a pyranopyrimidine skeleton have received substantial consideration due to their privileged and intelligible biodiversity .

Method of Application

This review highlights the multicomponent synthetic routes adopted to prepare heterocyclic compounds incorporated with the pyrano [2,3- d ]pyrimidine skeleton . The mechanistic pathways of these reactions involved Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation .

Results

The significant biological potency of the compounds recently synthesized from multicomponent reactions is deliberated .

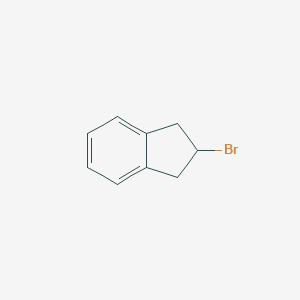

Crystal Structure Analysis

Field

Crystallography

Summary of Application

The crystal structure of similar compounds can be analyzed to understand their properties and potential applications .

Method of Application

Intraperitoneal injection of male Wistar (albino) rats with equal doses (30 mg/mL) of the new polymorph in parallel with the initial substance Warfarin . There is a possibility of the formation of pairs of centrosymmetric head-to-tail dimers, in which the aromatic moieties are parallel to each other and stack over one another (π– interaction) .

Results

The new form is more effective (66%) compared to the initial one (50%) .

Safety And Hazards

Propriétés

IUPAC Name |

2-methyl-4-phenyl-4H-pyrano[3,2-c]chromen-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-12-11-15(13-7-3-2-4-8-13)17-18(21-12)14-9-5-6-10-16(14)22-19(17)20/h2-11,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPSOFDQEUDDIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562312 |

Source

|

| Record name | 2-Methyl-4-phenyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one | |

CAS RN |

15151-14-1 |

Source

|

| Record name | 2-Methyl-4-phenyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B29418.png)

![2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B29421.png)